![molecular formula C20H32N4OS B14801499 (2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide](/img/structure/B14801499.png)
(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes an aminocyclohexyl group, a thioxomethyl group, and a dimethylbutanamide backbone, making it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the aminocyclohexyl intermediate: This step involves the reaction of cyclohexanone with ammonia or an amine under reductive amination conditions to form the aminocyclohexyl group.
Introduction of the thioxomethyl group: This can be achieved by reacting the aminocyclohexyl intermediate with a thioamide or a thiocarbonyl compound under appropriate conditions.
Coupling with the dimethylbutanamide backbone: The final step involves coupling the intermediate with a dimethylbutanamide derivative, typically using a coupling reagent such as carbodiimide or a similar activating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting thioxomethyl groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or thioxomethyl groups can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of (2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, the compound may interact with cellular membranes, affecting their permeability and function.
類似化合物との比較
Similar Compounds
(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]carbonyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide: Similar structure but with a carbonyl group instead of a thioxomethyl group.
(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]methyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide: Similar structure but with a methyl group instead of a thioxomethyl group.
Uniqueness
The uniqueness of (2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide lies in its thioxomethyl group, which imparts distinct chemical and biological properties. This group can participate in unique chemical reactions and interactions, making the compound valuable for specific applications in research and industry.
特性
分子式 |
C20H32N4OS |
|---|---|
分子量 |
376.6 g/mol |
IUPAC名 |
(2S)-2-[[(1R,2R)-2-aminocyclohexyl]carbamothioylamino]-N-benzyl-3,3-dimethylbutanamide |
InChI |
InChI=1S/C20H32N4OS/c1-20(2,3)17(18(25)22-13-14-9-5-4-6-10-14)24-19(26)23-16-12-8-7-11-15(16)21/h4-6,9-10,15-17H,7-8,11-13,21H2,1-3H3,(H,22,25)(H2,23,24,26)/t15-,16-,17-/m1/s1 |
InChIキー |
HHUNSZOIKIPMMG-BRWVUGGUSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C(=O)NCC1=CC=CC=C1)NC(=S)N[C@@H]2CCCC[C@H]2N |
正規SMILES |
CC(C)(C)C(C(=O)NCC1=CC=CC=C1)NC(=S)NC2CCCCC2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


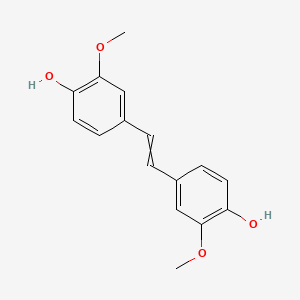
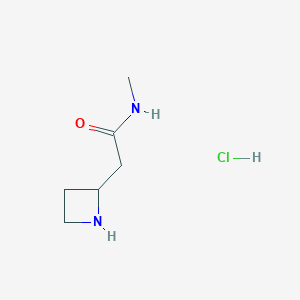
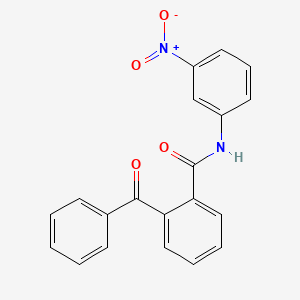
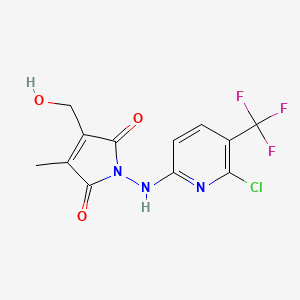

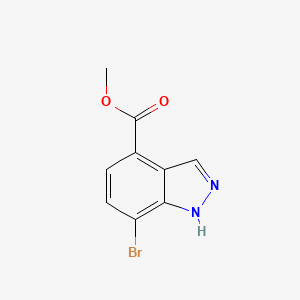

![[2-(2-Aminophenyl)phenyl]-chloro-palladium dicyclohexyl-[3-(2,4,6-triisopropylphenyl)phenyl]phosphane](/img/structure/B14801457.png)
![2-{(E)-[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B14801475.png)
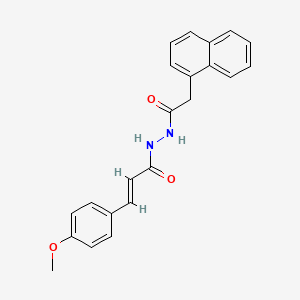
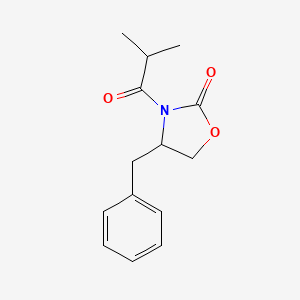

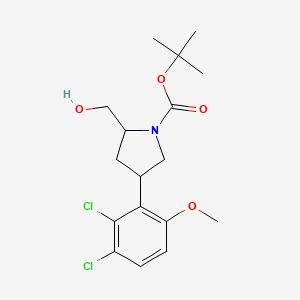
![4-[(E)-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl]-N,N-dimethylaniline](/img/structure/B14801500.png)
